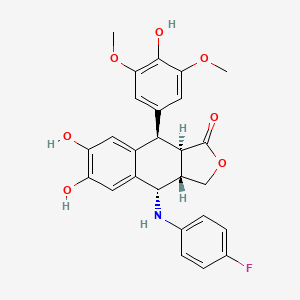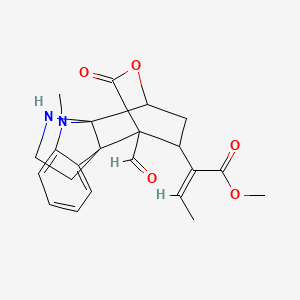
Noreripinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noreripinal, also known as norepinephrine, is an organic chemical in the catecholamine family that functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by mobilizing the brain and body for action. This compound is produced in the adrenal medulla and the locus coeruleus in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Noreripinal can be synthesized through several methods. One common synthetic route involves the hydroxylation of dopamine using dopamine β-monooxygenase. This enzyme catalyzes the conversion of dopamine to norepinephrine by adding a hydroxyl group to the β-carbon of dopamine .
Industrial Production Methods
In industrial settings, norepinephrine is typically produced through chemical synthesis. One method involves the catalytic hydrogenation of 3,4-dihydroxyphenylacetaldehyde to form norepinephrine. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon and a hydrogen gas atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
Noreripinal undergoes various chemical reactions, including:
Oxidation: Norepinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: Norepinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require acidic or basic conditions to facilitate the replacement of hydroxyl groups.
Major Products Formed
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxylated derivatives.
Substitution: Various substituted catecholamines.
Wissenschaftliche Forschungsanwendungen
Noreripinal has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological processes.
Medicine: Used as a medication to treat hypotension and cardiac arrest. It is also studied for its potential therapeutic effects in psychiatric disorders.
Industry: Employed in the production of pharmaceuticals and as a biochemical marker in various assays.
Wirkmechanismus
Noreripinal exerts its effects by binding to adrenergic receptors, including alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and the release of glucose from energy stores. The primary molecular targets are the alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine: Another catecholamine with similar functions but with a higher affinity for beta receptors.
Dopamine: A precursor to norepinephrine with distinct neurotransmitter functions.
Isoproterenol: A synthetic catecholamine with a higher affinity for beta receptors.
Uniqueness
Noreripinal is unique in its dual role as both a neurotransmitter and a hormone. It has a balanced affinity for both alpha and beta adrenergic receptors, making it versatile in its physiological effects. Unlike epinephrine, which is more potent in stimulating beta receptors, norepinephrine has a more pronounced effect on alpha receptors, leading to stronger vasoconstriction .
Eigenschaften
CAS-Nummer |
69734-93-6 |
|---|---|
Molekularformel |
C22H24N2O5 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
methyl (Z)-2-(13-formyl-8-methyl-12-oxo-11-oxa-8,16-diazapentacyclo[7.4.3.210,13.01,9.02,7]octadeca-2,4,6-trien-17-yl)but-2-enoate |
InChI |
InChI=1S/C22H24N2O5/c1-4-13(18(26)28-3)15-11-17-22-21(9-10-23-22,20(15,12-25)19(27)29-17)14-7-5-6-8-16(14)24(22)2/h4-8,12,15,17,23H,9-11H2,1-3H3/b13-4- |
InChI-Schlüssel |
JOPPVSCETUERIU-PQMHYQBVSA-N |
Isomerische SMILES |
C/C=C(/C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)\C(=O)OC |
Kanonische SMILES |
CC=C(C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




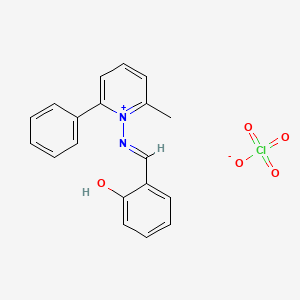
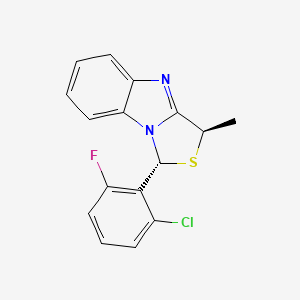
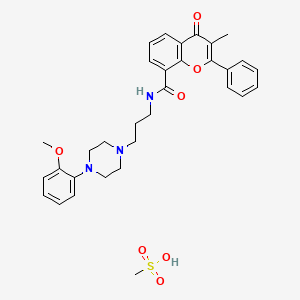

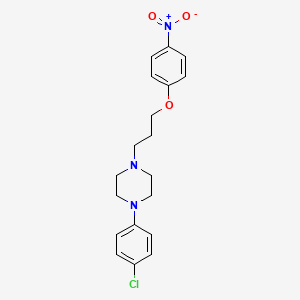
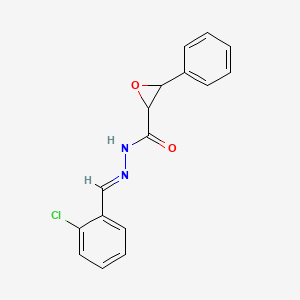
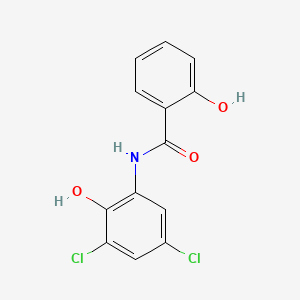
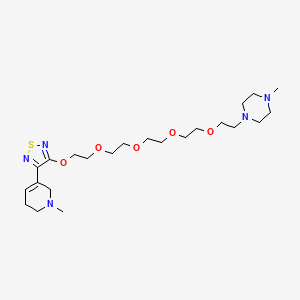

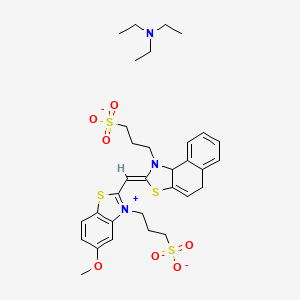
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
